3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
Overview
Description
“3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride” is a chemical compound with the molecular formula C7H13ClN4O2 . It has a molecular weight of 220.66 . The compound is in solid form .
Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
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Synthesis and Reactivity of 1,2,4-Oxadiazolium Salts
- Application : The 1,2,4-oxadiazole ring serves as a convenient precursor for generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents .
- Method : One of the most useful options for the activation of the 1,2,4-oxadiazole ring is utilization of 1,2,4-oxadiazolium salts instead of parent 1,2,4-oxadiazoles .
- Results : This method has been used in the preparation and reactivity of 1,2,4-oxadiazolium salts .
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Biological Activity of 1,3,4-Oxadiazoles
- Application : Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
- Method : New methods of obtaining complex structures containing oxadiazole rings are sought .
- Results : These compounds could be used in the future in medicine and agriculture .
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- Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Method : The synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action are being studied .
- Results : The chemical intuitions provided to the reader to design new chemical entity with potential of anti-infective activity .
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Synthesis of Nitrofuryl Substituted 3-amino-1,2,4-oxadiazoles
- Application : Nitrofuryl substituted 3-amino-1,2,4-oxadiazoles have potent anti-microbial activity .
- Method : The synthesis involves the reaction of amidoximes with HNO3 and Ac2O at 15 °C for 30 min, followed by treatment with 10% HCl (ethanolic) for 3 h .
- Results : The resulting nitrofuryl substituted 3-amino-1,2,4-oxadiazoles exhibit potent anti-microbial activity .
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Synthesis of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine Derivatives
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Synthesis of 3-Amino-2-methyl-quinazolin-4 (3H)-ones
- Application : Eleven 3-amino-2-methyl-quinazolin-4 (3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .
- Method : The synthesis involves the reaction of benzoxazinones .
- Results : The resulting 3-amino-2-methyl-quinazolin-4 (3H)-ones were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation .
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- Application : Aminomethyl propanol is used for the preparation of buffer solutions. It is a component of the drugs ambuphylline and pamabrom. It is also used in cosmetics .
- Method : Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .
- Results : Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .
properties
IUPAC Name |
3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-5-10-7(13-11-5)4-9-6(12)2-3-8;/h2-4,8H2,1H3,(H,9,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYCFFNKRQLTDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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